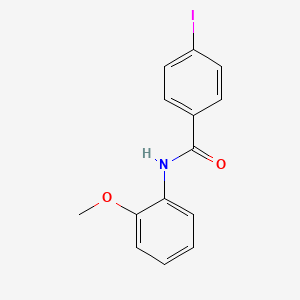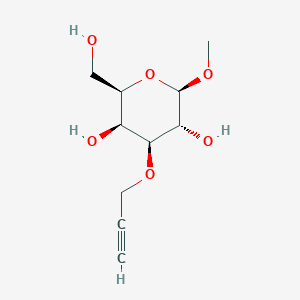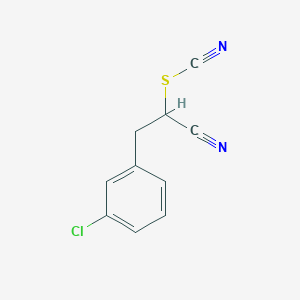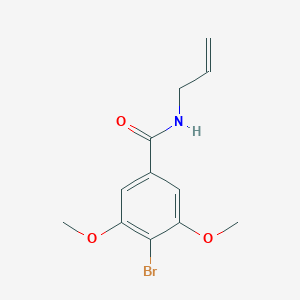
2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine is a complex organic compound that features a pyrazole ring substituted with a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the thiophene group. The final step involves the attachment of the dimethoxyethylamine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the pyrazole or thiophene rings.
Scientific Research Applications
2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Dimethylaminoethoxy)ethanol
- N,N-Dimethyl-2-(2-aminoethoxy)ethanol
- N,N-Dimethyl[2-(2-hydroxyethoxy)ethyl]amine
Uniqueness
2,2-Dimethoxy-N-((3-(thiophen-2-yl)-1h-pyrazol-4-yl)methyl)ethan-1-amine is unique due to its specific combination of functional groups and structural features. The presence of the pyrazole ring with a thiophene substituent, along with the dimethoxyethylamine moiety, distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C12H17N3O2S |
|---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
2,2-dimethoxy-N-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C12H17N3O2S/c1-16-11(17-2)8-13-6-9-7-14-15-12(9)10-4-3-5-18-10/h3-5,7,11,13H,6,8H2,1-2H3,(H,14,15) |
InChI Key |
KLBNHEDVOLTROX-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNCC1=C(NN=C1)C2=CC=CS2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6,7,8-Tetrahydro-5,8-ethanothieno[3,2-c]azepine-2-sulfonyl chloride](/img/structure/B14912436.png)




![(5Z)-1-benzyl-5-[(benzylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14912463.png)






![tert-Butyl (3aR,9bR)-9b-((4-fluorophenyl)sulfonyl)-7-iodo-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14912524.png)
